molecular formula C33H35N5O7S B12775698 (4-(4-(Diethylamino)-3'-((2,4-dinitrophenyl)amino)sulphonatobenzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium CAS No. 85188-25-6

(4-(4-(Diethylamino)-3'-((2,4-dinitrophenyl)amino)sulphonatobenzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium

Cat. No.: B12775698
CAS No.: 85188-25-6
M. Wt: 645.7 g/mol
InChI Key: OUUNVEPGZYLGAM-UHFFFAOYSA-N
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Description

The compound (4-(4-(Diethylamino)-3’-((2,4-dinitrophenyl)amino)sulphonatobenzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium is a complex organic molecule known for its strong oxidative properties. It is commonly used in biochemical analysis and molecular biology experiments, particularly in enzyme activity assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically include:

    Starting Materials: The synthesis begins with the preparation of the benzhydrylidene core.

    Functional Group Introduction: Diethylamino and dinitrophenyl groups are introduced through a series of substitution reactions.

    Sulphonation: The sulphonate group is added under controlled conditions to ensure the stability of the compound.

    Cyclization: The final step involves cyclization to form the cyclohexa-2,5-dien-1-ylidene structure.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound undergoes oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Various substitution reactions can be carried out to modify the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in various analytical techniques, including spectrophotometry and chromatography. Its strong oxidative properties make it useful in redox reactions and catalysis.

Biology

In biological research, the compound is employed in enzyme activity assays. It acts as a substrate for various enzymes, allowing researchers to measure enzyme kinetics and activity.

Medicine

The compound has potential applications in medicine, particularly in the development of diagnostic assays and therapeutic agents. Its ability to undergo specific chemical reactions makes it a valuable tool in drug discovery and development.

Industry

In the industrial sector, the compound is used in the production of dyes and pigments. Its unique chemical properties allow for the creation of vibrant and stable colors .

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through redox reactions. It can donate or accept electrons, leading to the formation of reactive intermediates. These intermediates can then interact with various biomolecules, affecting their structure and function.

Molecular Targets and Pathways

The primary molecular targets include enzymes and proteins involved in redox reactions. The compound can modulate the activity of these targets, influencing cellular pathways related to oxidative stress and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-(Diethylamino)-3’-((2,4-dinitrophenyl)amino)sulphonatobenzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium, monosodium salt
  • (4-(4-(Diethylamino)-3’-((2,4-dinitrophenyl)amino)sulphonatobenzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium, disodium salt

Uniqueness

The uniqueness of the compound lies in its strong oxidative properties and its ability to undergo a wide range of chemical reactions. This makes it a versatile tool in scientific research and industrial applications .

Properties

CAS No.

85188-25-6

Molecular Formula

C33H35N5O7S

Molecular Weight

645.7 g/mol

IUPAC Name

2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-(2,4-dinitroanilino)benzenesulfonate

InChI

InChI=1S/C33H35N5O7S/c1-5-35(6-2)25-16-12-23(13-17-25)32(24-14-18-26(19-15-24)36(7-3)8-4)28-10-9-11-30(33(28)46(43,44)45)34-29-21-20-27(37(39)40)22-31(29)38(41)42/h9-22,34H,5-8H2,1-4H3

InChI Key

OUUNVEPGZYLGAM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C(=CC=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-]

Origin of Product

United States

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